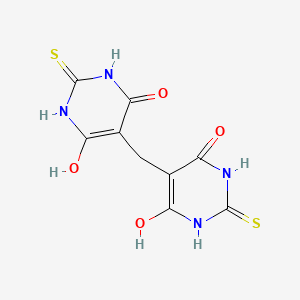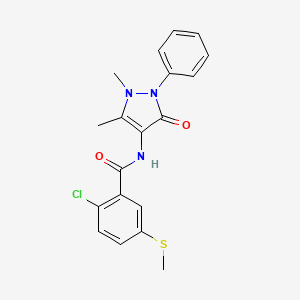
Methylene, bis(1,2,3,4-tetrahydro-6-hydroxy-4-oxo-2-thioxopyrimidin-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-HYDROXY-5-[(6-HYDROXY-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)METHYL]-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE is a complex organic compound belonging to the class of thioxopyrimidines These compounds are characterized by the presence of sulfur atoms in their structure, which imparts unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-5-[(6-HYDROXY-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)METHYL]-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the thioxopyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
6-HYDROXY-5-[(6-HYDROXY-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)METHYL]-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo groups to thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thioxopyrimidines, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
6-HYDROXY-5-[(6-HYDROXY-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)METHYL]-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes and pigments due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 6-HYDROXY-5-[(6-HYDROXY-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)METHYL]-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. The presence of thioxo groups allows it to participate in redox reactions, influencing oxidative stress and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thioxopyrimidines: Compounds with similar thioxo groups but different substituents.
4-Thioxo-1,2,3,4-tetrahydropyrimidines: Compounds with a similar core structure but variations in the functional groups.
Uniqueness
6-HYDROXY-5-[(6-HYDROXY-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)METHYL]-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE is unique due to its specific arrangement of hydroxy and thioxo groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H8N4O4S2 |
|---|---|
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
6-hydroxy-5-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C9H8N4O4S2/c14-4-2(5(15)11-8(18)10-4)1-3-6(16)12-9(19)13-7(3)17/h1H2,(H3,10,11,14,15,18)(H3,12,13,16,17,19) |
InChI-Schlüssel |
OKJVIKIFSLBTHA-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(NC(=S)NC1=O)O)C2=C(NC(=S)NC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Allyl-3'-isobutyl-5'-methyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14947168.png)
![(2E)-N-(4-bromophenyl)-2-{[(1E)-2-(naphthalen-2-yl)prop-1-en-1-yl]imino}-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B14947175.png)
![Diethyl [1-(4-chlorophenyl)-1-hydroxyethyl]phosphonate](/img/structure/B14947181.png)



![(5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14947194.png)
![1-(3-Chlorophenyl)-3-[2-(1-methylcyclopropyl)phenyl]urea](/img/structure/B14947198.png)
![Ethyl 4-[({1-(4-methoxyphenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B14947206.png)

![2-[(5-Chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B14947222.png)



